molecular formula C14H12O3 B1308741 2-hydroxy-5-(4-methylphenyl)benzoic Acid CAS No. 43029-70-5

2-hydroxy-5-(4-methylphenyl)benzoic Acid

Cat. No.: B1308741
CAS No.: 43029-70-5
M. Wt: 228.24 g/mol
InChI Key: JLOYUQAJKMNTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-(4-methylphenyl)benzoic Acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group at the second position and a 4-methylphenyl group at the fifth position on the benzoic acid ring

Scientific Research Applications

2-hydroxy-5-(4-methylphenyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-(4-methylphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines like TNF-α and IL-6 . Additionally, it impacts cellular metabolism by altering the levels of key metabolites involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, it can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have significant biological effects, necessitating careful monitoring during experiments . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and lipid metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with albumin, which facilitates its transport in the bloodstream . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of specific receptors .

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These factors play a crucial role in determining the compound’s overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methylphenol with benzoyl chloride, followed by hydroxylation at the ortho position relative to the carboxyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(4-methylphenyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of 2-hydroxy-5-(4-methylphenyl)benzoquinone.

    Reduction: Formation of 2-hydroxy-5-(4-methylphenyl)benzyl alcohol.

    Substitution: Formation of 2-hydroxy-5-(4-methylphenyl)nitrobenzoic acid, 2-hydroxy-5-(4-methylphenyl)sulfonic acid, and 2-hydroxy-5-(4-methylphenyl)halobenzoic acid.

Comparison with Similar Compounds

2-hydroxy-5-(4-methylphenyl)benzoic Acid can be compared with other similar compounds, such as:

    2-hydroxybenzoic Acid (Salicylic Acid): Known for its anti-inflammatory and analgesic properties.

    4-hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    5-methylsalicylic Acid: Studied for its potential antimicrobial and antioxidant activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-hydroxy-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYUQAJKMNTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404896
Record name 2-hydroxy-5-(4-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43029-70-5
Record name 2-hydroxy-5-(4-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.